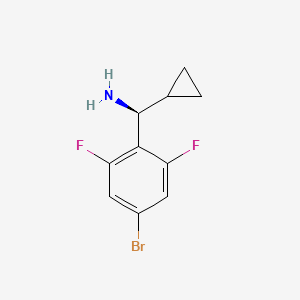
(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C10H10BrF2N and a molecular weight of 262.10 g/mol . This compound is characterized by the presence of a bromo group, two fluorine atoms, and a cyclopropyl group attached to a methanamine backbone. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of (S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves several steps. One common method includes the reaction of (S)-cyclopropylamine with 4-bromo-2,6-difluorobenzaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Applications De Recherche Scientifique
(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine can be compared with similar compounds such as:
(S)-(4-Chloro-2,6-difluorophenyl)(cyclopropyl)methanamine: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
(S)-(4-Bromo-2,6-difluorophenyl)(methyl)methanamine: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10BrF2N |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(S)-(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1 |
Clé InChI |
WDLVCJBSUHLYKQ-JTQLQIEISA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C=C(C=C2F)Br)F)N |
SMILES canonique |
C1CC1C(C2=C(C=C(C=C2F)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

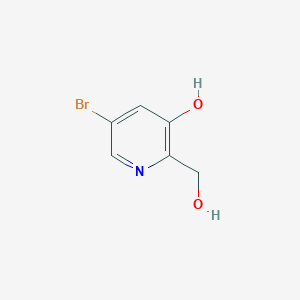


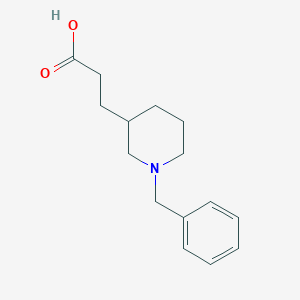
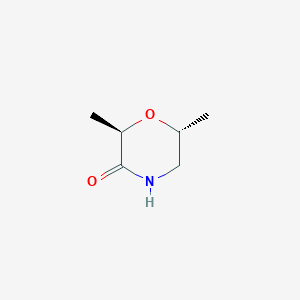
![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
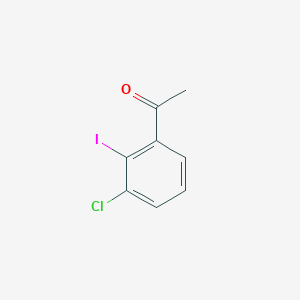


![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
